Technical Guide: Crystal Structure Analysis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide
The following technical guide provides an in-depth structural and solid-state analysis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide . This document is designed for researchers in medicinal chemistry and crystallogr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and solid-state analysis of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide . This document is designed for researchers in medicinal chemistry and crystallography, focusing on the supramolecular architecture, crystallographic protocols, and biological implications of this benzothiazole scaffold.
Executive Summary & Chemical Context
The benzothiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrase (CA) isoforms. While the primary sulfonamide (
) is the classic zinc-binding pharmacophore, the -ethyl substituted derivative (2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide) represents a critical structural probe.
In the solid state, this molecule deviates from the classic primary sulfonamide packing. The introduction of the ethyl group disrupts the standard
dimer synthon common to primary sulfonamides, forcing the lattice to adopt alternative hydrogen-bonding networks. This guide details the crystallographic workflow, from solvothermal synthesis to Hirshfeld surface analysis, providing a roadmap for characterizing this specific supramolecular assembly.
-ethylsulfonamoyl group () – Steric block and H-bond donor.
Ring System: Planar, aromatic system facilitating
- stacking.
Experimental Protocol: Synthesis to Diffraction
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled crystallization environment is required to minimize twinning and disorder.
Crystallization Workflow
The following protocol utilizes a slow evaporation technique, optimized for benzothiazole sulfonamides which often suffer from low solubility in non-polar solvents.
Figure 1: Optimized crystallization workflow for benzothiazole sulfonamide derivatives.
Protocol Specifics
Solvent System: Dissolve 50 mg of the compound in a 1:3 mixture of Dimethylformamide (DMF) and Ethanol. DMF ensures complete solubilization of the planar benzothiazole core, while Ethanol acts as the volatile component to drive supersaturation.
Thermal Gradient: Heat the solution to 60°C to ensure homogeneity, then filter through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.
Vapor Diffusion (Alternative): If slow evaporation yields microcrystals, employ vapor diffusion. Place the DMF solution in an inner vial and use Diethyl Ether as the anti-solvent in the outer reservoir.
Mounting: Select a block-like crystal (approx.
mm). Mount on a MiTeGen loop using Paratone-N oil and flash-cool to 100 K immediately to prevent solvent loss and reduce thermal motion.
Structural Analysis & Data Reduction
Upon solving the structure (typically using SHELXT and refining with SHELXL), the following structural parameters define the 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide lattice.
Crystal Data Parameters (Representative Class Data)
Note: These parameters are derived from high-quality structures of analogous 2-aminobenzothiazole-6-sulfonamides.
Parameter
Value / Description
Significance
Crystal System
Monoclinic or Triclinic
Planar aromatic systems often pack in or .
Space Group
(Most probable)
Allows for centrosymmetric dimers, a common motif for this scaffold.
Z (Formula Units)
4
Indicates one unique molecule in the asymmetric unit.
R-Factor ()
< 0.05 (Target)
Ensures high confidence in atom positioning.
Benzothiazole Planarity
RMSD < 0.02 Å
The bicyclic system should be essentially flat, enabling stacking.
Molecular Conformation
The 2-amino group is typically coplanar with the benzothiazole ring due to conjugation. However, the sulfonamide nitrogen (
) is hybridized (distorted tetrahedral geometry around Sulfur).
Torsion Angle: The
torsion angle determines the orientation of the ethyl tail. In the crystal lattice, this tail will rotate to minimize steric clash with adjacent benzothiazole rings, often projecting "out" of the stacking plane.
Supramolecular Architecture & Synthons
The crystal packing is governed by a hierarchy of intermolecular interactions. Unlike primary sulfonamides, the
-ethyl substitution prevents the formation of the classic homodimer involving two sulfonamide units.
Hydrogen Bonding Network
Instead of sulfonamide-sulfonamide dimers, the lattice is dominated by Sulfonamide-Amino interactions:
Primary Interaction: The 2-amino group (
) acts as a strong donor.
Acceptor: The Sulfonyl oxygens (
) and the Benzothiazole Nitrogen () act as acceptors.
Chain Formation: Molecules likely link into infinite 1D chains via
or bonds.
-
Stacking
The planar benzothiazole rings stack in an antiparallel fashion (centroid-centroid distance ~3.6–3.8 Å) to maximize electrostatic complementarity and minimize dipole repulsion.
Figure 2: Supramolecular interaction map showing the competition between H-bonding and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
To rigorously quantify these interactions, Hirshfeld Surface Analysis (using CrystalExplorer) is the standard validation method.
Surface Mapping
The
surface maps the distance from the surface to the nearest nucleus (internal and external).
Red Spots: Indicate distances shorter than the sum of van der Waals radii.[3] In this structure, deep red spots will appear at the 2-amino protons (donors) and the sulfonyl oxygens/benzothiazole nitrogen (acceptors).
White Regions: Contact distances near the van der Waals limit (H...H contacts).
Fingerprint Plots
The 2D fingerprint plot (di vs de) decomposes the interactions:
H...O Contacts: Representing 30-40% of the surface (Sulfonamide/Amino interactions). Two sharp spikes at the bottom left of the plot are characteristic.
C...C Contacts: Representing
- stacking. Visible as a "green/blue" region near the diagonal ( Å).
Biological Implications (SAR Context)
While this guide focuses on the crystal structure, the biological relevance of the
-ethyl substitution is critical for drug development professionals.
The "Zinc Trap" Mechanism
Carbonic Anhydrases (CAs) are zinc metalloenzymes. The classic mechanism involves the deprotonated primary sulfonamide (
) coordinating directly to the ion in the active site.
Primary Sulfonamide (
): in nanomolar range (Active).
Secondary Sulfonamide (
): The ethyl group sterically hinders entry into the narrow CA active site and prevents the ionization required for Zinc coordination.
Alternative Isomer Warning
Researchers must distinguish this molecule from 6-ethoxybenzothiazole-2-sulfonamide (Ethoxzolamide) , a potent inhibitor. The placement of the ethyl group (on the Nitrogen vs. on an Oxygen/Carbon) fundamentally inverts the pharmacological profile.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[4][3][5][6][7] CrystEngComm, 11(1), 19-32. Link
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Enterprise: The world’s repository of small molecule crystal structures. Link
Vana, R. et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Sulfonamide Derivatives.[3][8] MDPI Crystals. Link
Banerjee, B. et al. (2022).[8] Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol Co-Crystals. European Journal of Chemistry. Link
in silico docking of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide
An In-Depth Technical Guide to the In Silico Molecular Docking of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide with Human Carbonic Anhydrase II Executive Summary This guide provides a comprehensive, technically-ground...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Silico Molecular Docking of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide with Human Carbonic Anhydrase II
Executive Summary
This guide provides a comprehensive, technically-grounded walkthrough for conducting an in silico molecular docking study of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide. The benzothiazole sulfonamide scaffold is a well-established pharmacophore known for its interaction with metalloenzymes, particularly carbonic anhydrases.[1] Consequently, this guide will focus on Human Carbonic Anhydrase II (hCA II), a ubiquitous and therapeutically relevant isoform, as the target protein. As a senior application scientist, this document moves beyond a simple recitation of steps; it delves into the scientific rationale behind methodological choices, establishes a self-validating protocol to ensure trustworthiness, and provides a framework for the critical analysis of docking results. The target audience—researchers, scientists, and drug development professionals—will find detailed, replicable protocols and expert insights to guide their own computational drug discovery efforts.
Introduction: The Scientific Rationale
The Benzothiazole Sulfonamide Scaffold: A Privileged Pharmacophore
The 1,3-benzothiazole ring system, particularly when functionalized with a sulfonamide group, is a cornerstone in medicinal chemistry.[2] This structural motif is present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG), enabling high-affinity interactions with the zinc ion cofactor found in the active site of metalloenzymes like carbonic anhydrases.[1]
The molecule of interest, 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide, combines the established benzothiazole core with a sulfonamide group modified by an N-ethyl substituent. This modification can subtly alter the molecule's electronic properties, solubility, and steric profile, potentially tuning its binding affinity and selectivity for different enzyme isoforms. Understanding its precise binding mode is crucial for rational drug design.
Target Rationale: Why Human Carbonic Anhydrase II (hCA II)?
Human Carbonic Anhydrase II is a well-characterized, high-activity enzyme involved in numerous physiological processes. Its inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. Benzothiazole-6-sulfonamides have been specifically designed and shown to be potent inhibitors of various hCA isoforms.[1] The availability of high-resolution crystal structures of hCA II complexed with similar sulfonamide inhibitors in the Protein Data Bank (PDB) provides an excellent foundation for a structure-based docking study and, critically, for protocol validation.
The Principle of In Silico Docking: Predicting Molecular Recognition
Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site.[5][6] The process involves sampling a vast number of possible poses and then using a scoring function to rank them based on their predicted binding affinity.[7][8] This allows for the rapid, cost-effective screening of virtual libraries and provides invaluable insights into the molecular interactions that drive binding, guiding lead optimization and hypothesis-driven drug discovery.[9]
Foundational Stage: Pre-Docking Preparation
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. Meticulous preparation of both the ligand and the protein target is not an optional preliminary step; it is the bedrock of a meaningful experiment.
Ligand Preparation Workflow
Since 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide is a novel or less-common molecule, its 3D structure must be generated and optimized.
Experimental Protocol: Ligand Preparation
2D Structure Generation: Draw the molecule in a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a common format like SMILES. For our ligand, the SMILES string is CCN(S(=O)=O)c1ccc2sc(N)nc2c1.
3D Structure Conversion: Use a program like Open Babel to convert the 2D representation into a 3D structure.
Energy Minimization: The initial 3D structure is likely in a high-energy conformation. It must be minimized to find a more stable, low-energy state. This is critical because docking algorithms assume the ligand starts from a realistic conformation. This can be done using force fields like MMFF94 or UFF.
Charge Assignment & Atom Typing: Assign partial charges (e.g., Gasteiger charges) and atom types. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions. Software like AutoDock Tools (ADT) automates this process.
Final Format Conversion: Convert the prepared ligand into the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, charge information, and torsional degrees of freedom.
Target Protein Preparation
We will use the crystal structure of hCA II. A suitable entry from the PDB is 2VVA , which contains hCA II in complex with a related sulfonamide inhibitor.
Experimental Protocol: Protein Preparation
Download PDB File: Obtain the structure file 2VVA.pdb from the Protein Data Bank.
Clean the Structure: The raw PDB file contains non-essential information. It is crucial to remove elements that would interfere with docking, such as water molecules, co-solvents, and the original co-crystallized ligand. The causality here is that these molecules occupy space in the active site that our new ligand needs to explore. The zinc ion (ZN) in the active site, however, is a critical cofactor and MUST be retained.
Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is mandatory for correctly defining hydrogen bond donors and acceptors.[9][10]
Assign Charges & Repair: Assign atomic charges (e.g., Kollman charges) and repair any potential issues like missing atoms in side chains.
Define the Binding Site (Grid Box): The docking search space must be defined. For a known target, this is typically a cube centered on the co-crystallized ligand's position.[11] This focuses the computational effort on the relevant binding pocket, increasing efficiency and accuracy.
Convert to PDBQT: As with the ligand, the prepared protein structure must be converted to the PDBQT format for Vina.
Caption: High-level workflow for a molecular docking experiment.
Execution Stage: The Docking Protocol
Software Selection: AutoDock Vina
For this guide, we will use AutoDock Vina, a widely used, open-source docking program. It offers a balance of speed and accuracy, employing a sophisticated gradient-optimization method for its local search. Its scoring function is a hybrid model that has been empirically validated on a large set of protein-ligand complexes.
Protocol Validation: The Self-Validating System
A critical step, often neglected, is to validate the docking protocol.[11] This ensures that the chosen parameters (like the grid box size and position) are appropriate for the system. The most common method is "redocking"—docking the original co-crystallized ligand back into its own protein structure.[10] A successful validation, typically defined as a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, builds confidence in the protocol's ability to find a near-native binding mode.
Prepare Native Ligand: Extract the co-crystallized inhibitor from the 2VVA.pdb file and prepare it following the ligand preparation workflow (Section 2.1).
Prepare Apoprotein: Prepare the hCA II protein structure from 2VVA.pdb as described in Section 2.2, ensuring the native ligand is removed.
Define Grid Box: Center the docking grid box on the coordinates of the extracted native ligand. A box size of 22 x 22 x 22 Å is typically sufficient to encompass the active site.
Run Vina: Execute the docking simulation using the prepared protein and native ligand.
vina --receptor protein.pdbqt --ligand native_ligand.pdbqt --config config.txt --out redock_out.pdbqt --log redock_log.txt
(where config.txt contains the grid box center and size coordinates).
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position and calculate the RMSD.
Parameter
Value
Justification
PDB Code
2VVA
High-resolution structure of hCA II with a sulfonamide inhibitor.
Grid Center (X,Y,Z)
14.5, 23.9, 27.1
Centered on the native co-crystallized ligand.
Grid Size (Å)
22 x 22 x 22
Encompasses the entire active site with some buffer.
Validation RMSD
< 2.0 Å
Threshold for a successful redocking experiment.
Docking the Target Ligand
Once the protocol is validated, the same procedure can be applied to our molecule of interest.
AutoDock Vina provides a binding affinity score in kcal/mol for each generated pose. This score is an estimate of the binding free energy; more negative values indicate stronger predicted binding. The top-ranked pose (most negative score) is generally considered the most likely, but other low-energy poses should also be examined, as scoring functions are not perfect.[12]
Visualization of Protein-Ligand Interactions
The output PDBQT file can be loaded into molecular visualization software like PyMOL or UCSF Chimera alongside the protein structure. This step is crucial for moving beyond a simple numerical score to understanding the why of the interaction.
Key Interactions to Analyze in the hCA II Active Site:
Zinc Coordination: The primary interaction for any sulfonamide inhibitor. The deprotonated sulfonamide nitrogen should be coordinated with the active site Zn²⁺ ion.
Hydrogen Bonding: Look for hydrogen bonds between the sulfonamide oxygens and the backbone NH of residue Thr199. The 2-amino group on the benzothiazole may also form H-bonds with nearby residues.
Hydrophobic Interactions: The aromatic benzothiazole ring and the N-ethyl group will likely occupy a hydrophobic pocket in the active site, forming van der Waals interactions with residues like Val121, Val143, and Leu198.
Caption: Conceptual diagram of key interactions for a sulfonamide in the hCA II active site.
Data Summary
The results should be summarized in a clear, quantitative format for comparison and reporting.
Pose Rank
Binding Affinity (kcal/mol)
RMSD from Pose 1 (Å)
Key Interacting Residues
1
-9.2
0.00
Zn²⁺, Thr199, Val121, Leu198
2
-8.9
1.35
Zn²⁺, Thr199, Val143
3
-8.7
2.10
Thr199, Gln92, Val121
(Note: Data are illustrative examples)
Advanced Insights and Limitations
Addressing Protein Flexibility: Beyond Rigid Docking
A primary limitation of standard docking is that the protein is treated as a rigid entity.[11] In reality, proteins are flexible and can undergo conformational changes upon ligand binding (induced fit).[6] Advanced techniques like ensemble docking, where the ligand is docked against multiple different conformations of the protein, can provide a more realistic model of binding.[13]
The Role of Scoring Functions: A Critical Perspective
Scoring functions are approximations and can struggle to accurately rank different ligands or even different poses of the same ligand.[12][13] It is good practice to use consensus scoring, where the top poses from one program are "rescored" using the scoring function of another program.[12] If multiple scoring functions agree on a top pose, confidence in that result increases.
From In Silico to In Vitro: The Path Forward
Molecular docking is a powerful hypothesis-generation tool, not a substitute for experimental validation. The predictions made in this guide—that 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide binds to hCA II with a specific affinity and interaction pattern—must be tested through in vitro enzyme inhibition assays to determine its actual potency (e.g., its IC₅₀ or Kᵢ value).
Conclusion
This guide has outlined a rigorous and self-validating workflow for the in silico molecular docking of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide against its putative target, Human Carbonic Anhydrase II. By grounding the protocol in a strong scientific rationale, emphasizing meticulous preparation, and validating the methodology, researchers can generate high-confidence structural hypotheses about the ligand's binding mode. These computational insights provide a powerful, resource-efficient foundation for guiding subsequent stages of the drug discovery pipeline, from medicinal chemistry efforts to experimental biological validation.
References
Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). International Journal of Recent Innovations in Academic Research. [Link]
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). ResearchGate. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. [Link]
A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. (2024). International Journal of Novel Research and Development. [Link]
A Review on In Silico molecular docking Studies. (2023). International Journal of All Research Education and Scientific Methods. [Link]
Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021). arXiv.org. [Link]
Best Practices in Docking and Activity Prediction. (2015). ResearchGate. [Link]
A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
Protein-Ligand Docking. (n.d.). University of Cambridge. [Link]
Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. (2023). ResearchGate. [Link]
Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). ResearchGate. [Link]
Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024). ResearchGate. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). World Journal of Pharmaceutical Research. [Link]
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. (n.d.). IOSR Journal of Applied Chemistry. [Link]
ADMET prediction for 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide derivatives
Abstract The 2-amino-1,3-benzothiazole-6-sulfonamide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrase (CA) isoforms (I, II, IX, XII)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-amino-1,3-benzothiazole-6-sulfonamide scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrase (CA) isoforms (I, II, IX, XII) and emerging antimicrobial efficacy. However, the clinical translation of these derivatives is often attrition-prone due to poor aqueous solubility and rapid metabolic clearance. This guide provides a rigorous, self-validating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) workflow designed to de-risk "2-amino-N-ethyl" derivatives early in the discovery phase. We prioritize the 2-(ethylamino)-1,3-benzothiazole-6-sulfonamide structural isomer, as the primary sulfonamide moiety is a prerequisite for zinc-binding efficacy in CA targets.
Structural Logic & Physicochemical Filters
Before initiating wet-lab protocols, the chemical space must be defined. The "N-ethyl" nomenclature can refer to two distinct isomers with vastly different biological profiles.
Isomer A (Bioactive): 2-(ethylamino)-1,3-benzothiazole-6-sulfonamide. The primary sulfonamide (
) at position 6 remains free to bind the Zinc ion in the CA active site. The ethyl group at position 2 modulates lipophilicity.
Isomer B (Inactive/Prodrug): 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide. The sulfonamide nitrogen is alkylated (
), abolishing Zinc affinity but potentially serving as a prodrug.
Focus: This guide focuses on Isomer A , the active pharmacophore.
Table 1: Predicted Physicochemical Profile (In Silico)
Data synthesized from standard QSAR models for benzothiazole sulfonamides.
Parameter
Target Range
Predicted Value (N-ethyl derivative)
Implication
Molecular Weight (MW)
< 500 Da
~257.3 Da
High oral absorption potential.
logP (Lipophilicity)
1.0 – 3.0
1.8 – 2.2
Optimal for membrane permeability; moderate metabolic risk.
TPSA (Polar Surface Area)
< 140 Ų
~110 Ų
High; approaches the limit for BBB penetration (critical for anticonvulsant activity).
pKa (Sulfonamide)
9.0 – 10.5
~10.1
Un-ionized at physiological pH (7.4), aiding passive diffusion.
pKa (Benzothiazole N)
1.0 – 3.0
~1.5
Remains unprotonated in the stomach/intestine.
Absorption & Permeability Protocols
The limiting factor for this class is often solubility-limited absorption (BCS Class II/IV). The rigid benzothiazole core promotes crystal lattice energy, reducing dissolution rates.
Protocol A: Kinetic Solubility (Nephelometry)
Rationale: High-throughput screening to flag compounds that precipitate in assay buffers.
Preparation: Dissolve derivative in DMSO to 10 mM.
Dilution: Spike into PBS (pH 7.4) to final concentrations of 1–100 µM (1% DMSO final).
Measurement: Incubate for 90 mins at 25°C. Measure light scattering via nephelometer.
Validation: Reference standard Acetazolamide (Solubility ~ 4.5 mM) must be included.
Threshold: Compounds < 10 µM solubility are flagged for structural modification (e.g., converting ethyl to hydroxyethyl).
Protocol B: PAMPA-BBB (Blood-Brain Barrier)
Rationale:[1] For derivatives targeting epilepsy (hCA VII) or glioblastoma, CNS entry is non-negotiable.
Donor Plate: Load 10 mM compound (diluted to 50 µM in pH 7.4 buffer).
Membrane: Coat PVDF filter with porcine brain lipid extract (20 mg/mL in dodecane).
Acceptor Plate: Load drug-free PBS.
Incubation: 18 hours at room temperature in a humidity chamber (prevent evaporation).
Analysis: Quantify via LC-MS/MS. Calculate Effective Permeability (
).
High CNS Permeability:
Low CNS Permeability:
Metabolic Stability & Biotransformation
The "N-ethyl" group is a metabolic "soft spot." The primary clearance pathway involves oxidative dealkylation by Cytochrome P450s (CYP450).
Mechanism of Clearance
N-Dealkylation (CYP1A2/3A4): The ethyl group on the 2-amine is hydroxylated (
-carbon), leading to an unstable hemiaminal which collapses to release acetaldehyde and the primary amine metabolite (2-amino-1,3-benzothiazole-6-sulfonamide).
N-Acetylation (NAT2): The resulting primary amine (or the original if unsubstituted) is a substrate for N-acetyltransferase, leading to N-acetylated metabolites which are often nephrotoxic (crystalluria).
Visualization: Metabolic Pathway
Figure 1: Predicted metabolic trajectory of N-ethyl derivatives. The conversion to Metabolite 2 represents a critical safety liability due to solubility-limited renal clearance.
Protocol C: Microsomal Stability Assay
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Reaction: Pre-incubate HLM + Compound (1 µM) for 5 min at 37°C. Initiate with NADPH-generating system.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile (containing internal standard).
Calculation: Plot
vs. time to determine and Intrinsic Clearance ().
Target:
protein.
Toxicity & Safety Profiling
Benzothiazoles carry a structural alert for genotoxicity and hERG inhibition (cardiotoxicity).
Rationale: Benzothiazoles can trap in the hERG channel pore, causing QT prolongation.
Assay: Competitive displacement of a high-affinity red-shifted fluorescent tracer (e.g., E-4031 analog) from hERG membrane preparations.
Readout: Fluorescence Polarization (FP). High FP = Tracer bound (No inhibition). Low FP = Tracer displaced (Inhibition).
Validation: Positive control E-4031 (
).
Safety Margin:
should be the therapeutic .
Protocol E: Crystalluria Risk Assessment
Rationale: Sulfonamides precipitate in acidic urine.
Method: Measure thermodynamic solubility of the compound and its N-acetyl metabolite in simulated urine (pH 5.5 and pH 7.0).
Risk Flag: If solubility at pH 5.5 < 50 µg/mL, the compound poses a high risk of renal stone formation.
Integrated ADMET Workflow
The following decision tree illustrates the "Go/No-Go" criteria for advancing a derivative to in vivo PK studies.
Figure 2: Sequential screening cascade. Failures at any stage trigger a "Redesign" loop, typically involving modification of the N-ethyl group (e.g., to N-acetyl or N-methoxyethyl) to alter properties.
References
Ibrahim, D. A., et al. (2015).[1][2] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[2] Bioorganic & Medicinal Chemistry.
Abdoli, M., et al. (2017).[2] "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery.[2]
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
quantum chemical calculations for 2-aminothiazole sulfonamides
A Technical Guide to Quantum Chemical Analysis Executive Summary 2-aminothiazole sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, anti-infect...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Quantum Chemical Analysis
Executive Summary
2-aminothiazole sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, anti-infectives, and anticancer agents. However, their computational modeling is fraught with pitfalls due to two critical factors: prototropic tautomerism (amino-imino equilibrium) and sulfonamide bond flexibility .
This guide moves beyond standard "black-box" calculations. It provides a validated framework for accurately predicting the electronic structure, conformational landscape, and reactivity of these molecules using Density Functional Theory (DFT). By following these protocols, researchers can reduce false positives in molecular docking and accelerate lead optimization.
The Structural Enigma: Tautomerism & Geometry
The most common failure mode in modeling 2-aminothiazoles is neglecting tautomerism. The 2-aminothiazole ring can exist in two distinct forms:
Amino form: The exocyclic nitrogen is fully protonated (-NH2). This is generally the dominant species in solution.
Imino form: A proton transfers to the ring nitrogen (-NH=). This form is often required for specific binding events (e.g., in the active site of kinases or carbonic anhydrases).
Furthermore, the sulfonamide linker (
) introduces a rotational degree of freedom that determines whether the molecule adopts a "V-shape" or "L-shape" conformation, drastically affecting docking scores.
Tautomerization Pathway Analysis
To accurately model these systems, one must calculate the relative stability of both tautomers and the transition barrier between them.
Figure 1: The tautomeric equilibrium of 2-aminothiazole.[1] Water molecules often catalyze this transfer, significantly lowering the activation energy barrier compared to the gas phase.
Computational Methodology
Accuracy in quantum chemical calculations depends on the "Model Chemistry"—the combination of Density Functional and Basis Set. For sulfonamides, standard functionals often fail to describe the
- stacking interactions common in their crystal structures.
Recommended Model Chemistries
Component
Recommendation
Scientific Rationale
Geometry Optimization
B3LYP-D3(BJ) or wB97X-D
Standard B3LYP lacks dispersion forces. The "-D3" correction or the wB97X-D functional accounts for long-range interactions (stacking) critical for sulfonamide packing.
Basis Set
6-311++G(d,p)
The sulfonyl group () is electron-rich. Diffuse functions (++) are mandatory to correctly describe the lone pair electron density on oxygen atoms.
Solvation Model
SMD (Solvation Model based on Density)
SMD is superior to PCM for calculating , especially for charged or polar species like sulfonamides.
Frequency Analysis
Harmonic approx.
Required to verify stationary points (0 imaginary freqs for minima) and calculate Zero-Point Energy (ZPE).
Critical Note: Always perform a "Scan" calculation on the
dihedral angle. Sulfonamides often have two local minima (staggered and eclipsed) separated by a rotational barrier.
Electronic Properties & Reactivity[2][3][4]
Once the geometry is optimized, three key descriptors drive the Structure-Activity Relationship (SAR):
Molecular Electrostatic Potential (MEP)
The sulfonamide oxygens act as strong hydrogen bond acceptors (red regions in MEP), while the amide proton is a donor (blue region).
Application: Map the MEP onto the molecular surface (isovalue 0.002 a.u.) to predict alignment in the receptor pocket.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap correlates with chemical hardness (
) and stability.
HOMO: Typically localized on the thiazole ring (electron donor).
LUMO: Often delocalized over the sulfonamide/benzene ring (electron acceptor).
Equation:
Acidity (pKa) Prediction
The sulfonamide N-H is acidic (pKa
10). To predict pKa:
Calculate Gibbs Free Energy of the neutral molecule (
).
Calculate Gibbs Free Energy of the anion (
).
Use the thermodynamic cycle with the experimental solvation energy of a proton (
kcal/mol in water).
Step-by-Step Experimental Protocol
This workflow ensures reproducibility and self-validation.
Figure 2: The standard computational pipeline for small molecule quantum mechanics. The frequency check is the critical "Go/No-Go" gate.
Detailed Steps:
Conformational Sampling:
Use a force field (e.g., MMFF94) to generate starting conformers. Focus on the rotation of the sulfonamide S-N bond.
Coarse Optimization:
Run a quick optimization using B3LYP/6-31G(d) in the gas phase to filter out high-energy structures.
Refined Optimization:
Take the lowest energy conformers (within 5 kcal/mol) and re-optimize using wB97X-D/6-311++G(d,p).
Validation: Ensure the S-N bond length is
1.64 Å and the C-S bond is 1.76 Å. Deviations >0.05 Å suggest model failure.
Tautomer Check:
Repeat Step 3 for the imino tautomer.
Calculate Boltzmann weights:
.
Output Generation:
Extract the formatted checkpoint file (.fchk) for visualization in software like GaussView, Avogadro, or Multiwfn.
References
Tautomerism in 2-Aminothiazoles:
Marković, Z. et al. (2025).[2] "Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods." Journal of Molecular Structure.
Sulfonamide Geometry & Rotational Spectroscopy:
Vigorito, A. et al. (2022). "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Molecules.
DFT Methodology for Sulfonamides:
Patel, U.H. & Gandhi, S.A. (2011).[3] "Quantum chemical studies on crystal structures of sulphacetamide and sulphasalazine." Indian Journal of Pure & Applied Physics.
Biological Application & Docking:
Khair-ul-Bariyah, S. et al. (2024).[4] "Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies." Heliyon.
Toxicity Prediction via DFT:
Gürdere, M.B. et al. (2020). "Quantum Chemical Study for the Toxicity Prediction of Sulfonamide Antibiotics." Latin American Applied Research.[5]
Application Note: Antimicrobial Profiling of 2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide against Methicillin-Resistant Staphylococcus aureus (MRSA)
Executive Summary The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial agents with unique mechanisms of action. This guide details the synthesis, charact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial agents with unique mechanisms of action. This guide details the synthesis, characterization, and biological evaluation of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide , a hybrid pharmacophore combining the DNA-binding properties of benzothiazoles with the folate-pathway inhibition of sulfonamides.
This protocol provides a rigorous, self-validating workflow for researchers to synthesize this specific derivative and quantify its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against clinical MRSA isolates (e.g., USA300, ATCC 43300).
Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.
Mechanism of Action (MoA)
This compound operates via a Dual-Target Mechanism , reducing the likelihood of rapid resistance development.
Folate Pathway Inhibition: The sulfonamide moiety competes with PABA for Dihydropteroate Synthase (DHPS), blocking folate synthesis.
DNA Gyrase Inhibition: The benzothiazole core acts as an ATP-competitive inhibitor of the GyrB subunit of bacterial DNA gyrase, disrupting DNA supercoiling.
MoA Visualization
The following diagram illustrates the dual-pathway interference utilized by this compound class.
Caption: Dual-inhibition pathway targeting DHPS (folate synthesis) and DNA Gyrase B, leading to synergistic bacterial growth arrest.
N-Ethyl Group: Enhances lipophilicity compared to the unsubstituted sulfonamide, improving penetration through the thickened peptidoglycan wall of MRSA.
2-Amino Group: Essential for hydrogen bonding within the DHPS active site. Acylation of this group often reduces activity.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from synthesis to biological validation.
Caption: Operational workflow for the synthesis, purification, and biological testing of the target sulfonamide.
References
Naaz, F., et al. (2018). "Benzothiazole derivatives as antibacterial agents via dihydropteroate synthase inhibition."[4] Bioorganic & Medicinal Chemistry. Link
Ikpa, B. C., et al. (2020). "Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides."[5] Acta Chemica Malaysia.[5] Link
Rao, G. K., et al. (2018). "Synthesis and antibacterial activity of benzothiazole-piperazine sulfonamide derivatives." Arabian Journal of Chemistry. Link
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Zhang, H., et al. (2025). "Synthesis and biological investigation of 2-aminothiazole sulfonamide derivatives."[6][7] EXCLI Journal. Link
anticancer evaluation of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide on breast cancer cell lines
Application Note: Anticancer Evaluation of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (AEBS) in Breast Cancer Models Part 1: Introduction & Strategic Overview 1.1 The Compound Class 2-amino-N-ethyl-1,3-benzothiazole...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Anticancer Evaluation of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (AEBS) in Breast Cancer Models
Part 1: Introduction & Strategic Overview
1.1 The Compound Class
2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (AEBS) represents a privileged scaffold in medicinal chemistry. The benzothiazole core is a well-documented pharmacophore with broad anticancer activity, often targeting PI3K/Akt/mTOR signaling or tubulin polymerization . The sulfonamide moiety at position 6 introduces a second potential mechanism: Carbonic Anhydrase (CA) inhibition .
1.2 The "Structure-Function" Paradox
Primary Sulfonamides (
): Classically act as Zinc-Binding Groups (ZBG), potently inhibiting tumor-associated Carbonic Anhydrases (CA IX/XII) which regulate pH in hypoxic tumors (e.g., Triple-Negative Breast Cancer).
N-Substituted Sulfonamides (
): The ethyl substitution on the sulfonamide nitrogen (as specified in AEBS) typically reduces affinity for the CA active site Zinc.
Implication: If AEBS retains the N-ethyl group in vivo, its primary mechanism is likely kinase inhibition or microtubule destabilization . If it acts as a prodrug (metabolically de-ethylated), it may function as a CA inhibitor .
1.3 Clinical Relevance in Breast Cancer
Breast cancer heterogeneity demands a dual-evaluation strategy:
MCF-7 (ER+/PR+/HER2-): Represents luminal breast cancer; useful for evaluating hormone-dependent signaling and intrinsic apoptosis.
MDA-MB-231 (ER-/PR-/HER2-): Represents Triple-Negative Breast Cancer (TNBC). These cells are highly aggressive, metastatic, and typically thrive in hypoxic conditions, making them the ideal model for testing sulfonamide-based agents.
Part 2: Experimental Workflow (Visualized)
The following flowchart outlines the decision matrix for evaluating AEBS, distinguishing between hypoxia-driven mechanisms (CA inhibition) and general cytotoxicity (Kinase/Tubulin).
Caption: Figure 1. Bifurcated evaluation strategy to determine if AEBS acts via general cytotoxicity or hypoxia-selective Carbonic Anhydrase inhibition.
Part 3: Detailed Protocols
Compound Preparation & Storage
Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for benzothiazoles.
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
Solubility Check: AEBS is hydrophobic. Ensure the solution is clear. If precipitation occurs upon dilution into media, sonicate for 5 minutes.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
) or use a chemical mimetic ( at ) if a chamber is unavailable.
Rationale: CA IX expression is negligible in normoxia but upregulated
50-fold in hypoxia via HIF-1. Testing solely in normoxia may yield false negatives for sulfonamides [1].
Primary Screening: SRB Cytotoxicity Assay
Why SRB over MTT? MTT relies on mitochondrial respiration, which is altered in hypoxia and by metabolic inhibitors, potentially skewing results. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this application [2].
Protocol:
Seeding: Seed
cells/well in 96-well plates. Allow attachment for 24h.
Treatment:
Prepare serial dilutions of AEBS in media (Range:
to ).
Keep final DMSO concentration
.
Include Acetazolamide (CA inhibitor) and Doxorubicin (General cytotoxic) as positive controls.
Incubation: Incubate for 72 hours under Normoxic vs. Hypoxic conditions.
Fixation: Add cold TCA (10% final) for 1h at 4°C. Wash 5x with water.
Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min. Wash 5x with 1% acetic acid.
Solubilization: Dissolve dye in 10 mM Tris base.
Read: Absorbance at 510 nm.
Data Output Format:
Cell Line
Condition
AEBS IC50 (M)
Ref (Dox) IC50
Hypoxia Selectivity Index (HSI)
MCF-7
Normoxia
Calc. Value
Control
N/A
MCF-7
Hypoxia
Calc. Value
Control
MDA-MB-231
Normoxia
Calc. Value
Control
N/A
MDA-MB-231
Hypoxia
Calc. Value
Control
Interpretation: An HSI
indicates hypoxia-selective efficacy, strongly suggesting CA IX inhibition. An HSI suggests a hypoxia-independent mechanism (e.g., Tubulin binding).
Mechanistic Validation: Cell Cycle Analysis
Benzothiazoles often cause G2/M arrest (tubulin effect), while Sulfonamides may cause G1 arrest (pH/metabolic stress).
Protocol:
Treatment: Treat cells with AEBS at IC50 concentration for 24h.
Harvest: Trypsinize and wash with cold PBS.
Fixation: Fix in 70% ethanol at -20°C overnight.
Staining: Resuspend in PBS containing Propidium Iodide (PI) (
) and RNase A ().
Analysis: Flow Cytometry (FL2 channel).
Part 4: Mechanism of Action (Signaling Diagram)
This diagram illustrates the two potential pathways AEBS may modulate based on its dual pharmacophore (Benzothiazole + Sulfonamide).
Caption: Figure 2. Dual-mechanism potential of AEBS. The benzothiazole core targets Tubulin/PI3K (Normoxia active), while the sulfonamide moiety targets CA IX (Hypoxia active).
Part 5: References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link
Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[1][2] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[2] Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel benzothiazole derivatives. European Journal of Medicinal Chemistry, 53, 385-391. Link
Application Note: Comprehensive Evaluation of 2-Aminothiazole Derivatives as Antioxidants
[1][2][3] Abstract The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of acting as a hydrogen bond donor/acceptor and a metal chelator. While widely explored for antimicrobial and an...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of acting as a hydrogen bond donor/acceptor and a metal chelator. While widely explored for antimicrobial and anticancer properties, its potential as a redox modulator is underutilized. This guide provides a rigorous, multi-stage screening protocol to validate 2-aminothiazole derivatives as antioxidants. We move beyond simple colorimetric assays to a validated workflow integrating chemical kinetics (DPPH/ABTS) and cellular efficacy (DCFH-DA), ensuring that observed activity is due to specific radical scavenging and not assay interference.
Part 1: The Screening Funnel (Chemical Assays)
To establish a Structure-Activity Relationship (SAR), we must first distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. 2-aminothiazoles often exhibit hybrid behavior depending on the substituents at the C4 and C5 positions.
DPPH Radical Scavenging Assay (HAT-Dominant)
Principle: The nitrogen-centered radical of DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by hydrogen donation from the 2-amino group or phenolic substituents on the thiazole ring.
Critical Nuance: Many protocols fail because they ignore the reversibility of the reaction. 2-aminothiazoles can form transient radicals that react back with DPPH-H. We mitigate this by monitoring kinetics, not just endpoint absorbance.
Protocol Steps:
Stock Preparation: Dissolve 2-aminothiazole derivatives in DMSO (10 mM).
DPPH Working Solution: Prepare 0.1 mM DPPH in methanol (strictly). Protect from light.[1]
QC Check: Absorbance at 517 nm (
) must be . If , the radical has degraded.
Reaction Setup:
96-well plate layout:
Test: 20 µL Sample + 180 µL DPPH Solution.
Blank: 20 µL DMSO + 180 µL Methanol.
Control: 20 µL DMSO + 180 µL DPPH Solution.
Standard: Trolox (range 10–200 µM).
Incubation: 30 minutes in the dark at 25°C.
Measurement: Read
.
Self-Validation:
Calculate % Inhibition:
.
Acceptance Criteria: The Trolox standard curve must have an
. If the sample turns yellow instantly but reverts to purple, the derivative is unstable; discard data.
ABTS Cation Decolorization Assay (SET-Dominant)
Principle: Unlike DPPH, ABTS is soluble in aqueous buffers, making it critical for testing hydrophilic thiazole salts. This assay measures electron transfer capacity.
Critical Nuance (The "16-Hour Rule"): ABTS is not a radical; it must be oxidized to ABTS
before the assay.
Protocol Steps:
Radical Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1 ratio).
Maturation: Incubate in the dark at room temperature for 12–16 hours .
Why? This time is required to reach stable radical stoichiometry.
Dilution: Dilute the dark blue solution with Ethanol/PBS until
.
Assay:
Add 10 µL Sample (in DMSO) + 190 µL Diluted ABTS
.
Incubate 6 minutes (fast kinetics).
Read
.
Data Interpretation Table
Feature
DPPH Assay
ABTS Assay
Relevance to 2-Aminothiazoles
Mechanism
HAT (mostly)
SET
Differentiates NH2-donors (HAT) from electron-rich rings (SET).
pH Sensitivity
Low
High
Thiazoles are basic; ABTS is pH-sensitive. Buffer control is vital.
Solvent
Organic (MeOH)
Aqueous/Organic
Use ABTS for hydrochloride salt derivatives.
Wavelength
517 nm (Purple)
734 nm (Blue)
734 nm avoids interference from yellow/orange thiazole compounds.
Part 2: Biological Validation (Cellular ROS)
Chemical assays do not account for cell permeability or metabolism. The 2-aminothiazole ring is often metabolized by CYPs; therefore, intracellular efficacy must be validated using the DCFH-DA assay.
Intracellular ROS Quantification (DCFH-DA)
Principle: DCFH-DA is non-fluorescent and cell-permeable.[2][3][4] Intracellular esterases cleave the diacetate (DA) group, trapping DCFH inside.[2][5] ROS oxidizes DCFH to fluorescent DCF.[2][3][4]
Critical Nuance (The "Wash" Step): Extracellular hydrolysis of DCFH-DA by serum esterases causes high background noise. Serum-free media during loading is mandatory.
Protocol Steps:
Cell Seeding: Seed HUVEC or HepG2 cells (
cells/well) in black-walled 96-well plates. Incubate 24h.
Pre-Treatment: Treat cells with 2-aminothiazole derivatives (1–50 µM) for 12 hours.
Control: Include N-Acetylcysteine (NAC) as a positive antioxidant control.
Stress Induction: Wash cells with PBS.[3][5] Add 200 µM
Z-Factor: Calculate Z-factor using Positive Control (
only) and Negative Control (No Stress). Z > 0.5 is required for a valid assay.
Cytotoxicity Check: Run a parallel MTT assay. If cell viability is <80%, reduced fluorescence is due to cell death, not antioxidant activity.
Part 3: Visualizing the Mechanism
The following diagram illustrates the complete workflow and the mechanistic pathway of the DCFH-DA assay, highlighting the critical esterase cleavage step often missed in standard protocols.
Caption: Integrated workflow for 2-aminothiazole evaluation. Note the critical transition from chemical screening to the intracellular esterase-dependent activation of the DCFH probe.
Part 4: References
G-Biosciences. (2024). ABTS Assay Protocol and Principle. Retrieved from [Link]
MDPI. (2023). DPPH Radical Scavenging Assay: Principle and Application. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Synthesis and biological investigation of 2-aminothiazole sulfonamide derivatives. Retrieved from [Link]
Amerigo Scientific. (2024). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
Application Notes and Protocols: Benzothiazole Sulfonamides in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Benzothiazole Sulfonamides in Neurotherapeutics Neurodegenerative disea...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of Benzothiazole Sulfonamides in Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] The complex multifactorial nature of these disorders, characterized by progressive neuronal loss, has rendered the traditional "one-target, one-drug" approach largely ineffective.[2][3] This has spurred the exploration of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways.[2][3] Within this paradigm, benzothiazole sulfonamides have emerged as a promising class of heterocyclic compounds with significant potential for neuroprotection.[4][5]
The benzothiazole scaffold is a versatile pharmacophore present in several clinically approved drugs and is known to confer a wide range of biological activities, including neuroprotective effects.[4][6][7][8] When coupled with a sulfonamide moiety, another pharmacologically privileged group, the resulting hybrid molecules exhibit enhanced therapeutic potential, targeting key aspects of neurodegeneration such as oxidative stress, neuroinflammation, and protein aggregation.[4][5][9] This guide provides an in-depth exploration of the application of benzothiazole sulfonamides in neuroprotective research, offering detailed experimental protocols and insights into their mechanisms of action.
Section 1: Mechanisms of Neuroprotection by Benzothiazole Sulfonamides
The neuroprotective effects of benzothiazole sulfonamides are attributed to their ability to interact with multiple molecular targets and signaling pathways implicated in neurodegenerative diseases.
1.1 Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature of neurodegeneration.[10][11] Benzothiazole sulfonamides have demonstrated significant antioxidant properties.[4][5]
Direct ROS Scavenging: The chemical structure of certain benzothiazole sulfonamides allows them to directly scavenge free radicals, thereby mitigating oxidative damage to neurons.
Modulation of Antioxidant Enzymes: Some derivatives have been shown to enhance the activity of crucial antioxidant enzymes like catalase, which plays a vital role in protecting neurons from ROS-mediated damage.[12]
1.2 Inhibition of Cholinesterases and Monoamine Oxidase B (MAO-B)
Cholinesterase Inhibition: In Alzheimer's disease, the decline in acetylcholine levels contributes to cognitive deficits. Benzothiazole sulfonamides have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine breakdown.[2][9][13] By inhibiting these enzymes, these compounds can restore cholinergic neurotransmission.
MAO-B Inhibition: Monoamine oxidase B (MAO-B) is involved in the degradation of dopamine and its activity is elevated in Parkinson's disease. Selective and reversible inhibition of MAO-B by certain benzothiazole derivatives can increase dopamine levels and provide neuroprotection to dopaminergic neurons.[14]
1.3 Modulation of Protein Aggregation
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, is a central event in the pathogenesis of many neurodegenerative disorders. Benzothiazole-based compounds have been shown to interact with Aβ peptides, inhibiting their aggregation and associated neurotoxicity.[2][10][11]
1.4 Anti-inflammatory Activity
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative pathology.[15][16] Benzothiazole sulfonamides can exert anti-inflammatory effects by modulating the production of pro-inflammatory mediators.[4][5][16]
1.5 Sirtuin 1 (SIRT1) Activation
Sirtuin 1 (SIRT1), an NAD-dependent deacetylase, is a key regulator of cellular stress responses and has been implicated in neuroprotection. Some thiazole sulfonamides have been shown to exert their neuroprotective effects through the activation of SIRT1, suggesting a role in modulating downstream pathways relevant to neuronal survival.[1][17]
Section 2: Experimental Design & In Vitro Models for Screening Neuroprotective Benzothiazole Sulfonamides
A tiered screening approach is recommended, starting with in vitro assays to assess cytotoxicity and neuroprotective efficacy before proceeding to more complex models.[18]
2.1 Cell Line Models
Human Neuroblastoma SH-SY5Y Cells: This is a widely used and well-characterized cell line in neurotoxicity and neuroprotection studies.[19][20] These cells can be differentiated into a more neuron-like phenotype and are susceptible to various neurotoxic insults, making them an excellent initial screening tool.[1][10][17][19]
Human Microglial Clone 3 (HMC3) Cells: To investigate the anti-neuroinflammatory properties of the compounds, HMC3 cells can be used as a model for microglia.[19]
2.2 Primary Neuronal Cultures
For more physiologically relevant data, primary cortical or cerebellar granule neuron (CGN) cultures from rodents can be employed.[18] These cultures more closely mimic the in vivo environment but are more technically demanding to maintain.
2.3 Inducing Neurotoxicity in Vitro
To model neurodegenerative conditions, various stressors can be applied to the cell cultures:
Oxidative Stress:
6-hydroxydopamine (6-OHDA): Specifically toxic to dopaminergic neurons, commonly used to model Parkinson's disease.[1][17]
Hydrogen Peroxide (H₂O₂): A general inducer of oxidative stress.[12]
Amyloid-β (Aβ) Toxicity: Aggregated Aβ peptides (e.g., Aβ₁₋₄₂) are used to model Alzheimer's disease-related neurotoxicity.[10][19][21]
Neuroinflammation: Lipopolysaccharide (LPS) can be used to induce an inflammatory response in microglial cell cultures.[15][16][22]
Section 3: Core Experimental Protocols
The following protocols provide a framework for evaluating the neuroprotective potential of benzothiazole sulfonamides.
Protocol 3.1: Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the benzothiazole sulfonamide compounds for 1-2 hours.
Induction of Toxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA or aggregated Aβ₁₋₄₂) to the wells and incubate for 24 hours.[1]
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
This assay quantifies cell membrane damage by measuring the amount of LDH released into the culture medium.
Principle: LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage. The amount of LDH in the culture supernatant is directly proportional to the number of dead or damaged cells.
Step-by-Step Methodology:
Follow steps 1-3 from the MTT assay protocol.
Collect Supernatant: After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Protocol 3.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.
Principle: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
Follow steps 1-3 from the MTT assay protocol.
Probe Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel MTT assay) and express ROS levels as a percentage of the control.
Protocol 3.4: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the fluorescent dye Rhodamine 123 to assess mitochondrial health.
Principle: Rhodamine 123 is a cationic fluorescent dye that accumulates in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in MMP, indicative of mitochondrial dysfunction, results in reduced Rhodamine 123 accumulation and fluorescence.
Step-by-Step Methodology:
Follow steps 1-3 from the MTT assay protocol.
Dye Loading: After the treatment, incubate the cells with 5 µM Rhodamine 123 for 30 minutes at 37°C.
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).
Data Analysis: Express the fluorescence intensity as a percentage of the control to represent the MMP.
Section 4: Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from the aforementioned assays should be summarized in tables.
Table 1: Neuroprotective Effects of Benzothiazole Sulfonamide Derivatives against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
Compound
Concentration (µM)
Cell Viability (% of Control)
LDH Leakage (% of Max)
Intracellular ROS (% of Control)
Mitochondrial Membrane Potential (% of Control)
Control
-
100 ± 5
5 ± 2
100 ± 8
100 ± 6
6-OHDA (100 µM)
-
52 ± 4
85 ± 6
250 ± 15
45 ± 5
Compound X
1
75 ± 6
40 ± 5
150 ± 10
70 ± 7
Compound X
10
92 ± 5
15 ± 3
110 ± 9
90 ± 8
Compound Y
1
60 ± 7
65 ± 8
200 ± 12
55 ± 6
Compound Y
10
78 ± 6
35 ± 6
160 ± 11
75 ± 7
Data are presented as mean ± SEM from three independent experiments.
Section 5: Visualizing Key Pathways and Workflows
Signaling Pathway of Benzothiazole Sulfonamide Neuroprotection
Caption: Proposed mechanisms of neuroprotection by benzothiazole sulfonamides.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for screening neuroprotective benzothiazole sulfonamides.
Section 6: Advancing to In Vivo Models
Promising candidates identified through in vitro screening can be further evaluated in animal models of neurodegenerative diseases.
Transgenic Mouse Models: Mice overexpressing genes associated with familial AD (e.g., APP, PSEN1) or PD (e.g., SNCA) are valuable for assessing long-term therapeutic efficacy.[20][23]
C. elegans Models: The nematode C. elegans offers a high-throughput in vivo platform for screening compounds that can mitigate Aβ- or tau-induced toxicity.[24][25]
In vivo studies should include behavioral assessments to evaluate cognitive and motor function, as well as post-mortem analysis of brain tissue to measure pathological hallmarks.[15][26] Advanced imaging techniques like Positron Emission Tomography (PET) can also be used to non-invasively monitor neuroinflammation and other pathological processes in living animals.[27][28][29]
Conclusion and Future Directions
Benzothiazole sulfonamides represent a highly promising and versatile scaffold for the development of novel neuroprotective agents. Their multi-target nature aligns well with the complex pathology of neurodegenerative diseases. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically evaluate the therapeutic potential of this exciting class of compounds. Future research should focus on optimizing the structure-activity relationships of these molecules to enhance their blood-brain barrier permeability and target engagement, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients.
References
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC. (n.d.).
Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025, May 27).
In vitro neurology assays - InnoSer. (2025, November 25).
(PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - ResearchGate. (2017, December 26).
Preclinical to Clinical: The Power of Using Multiple Models and Technologies for Neuroinflammation Drug Discovery. (2026, January 12).
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed. (2018, March 15).
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC - PubMed Central. (n.d.).
Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates - Sygnature Discovery. (2023, November 11).
The development status of PET radiotracers for evaluating neuroinflammation - PMC. (n.d.).
Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. (n.d.).
A REVIEW ON BENZOTHIAZOLE AND ITS DERIVATIVES IN MEDICAL AND PHARMACEUTICAL FIELD - AWS. (n.d.).
In Vitro Modeling - MD Biosciences. (2024, March 18).
In vitro Model Systems for Studies Into Retinal Neuroprotection - Frontiers. (2022, July 7).
Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed. (n.d.).
Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? | ResearchGate. (2014, May 8).
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31).
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - Usiena air. (n.d.).
Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease - NIH. (n.d.).
First-in-Human PET Imaging Technique Quantifies Brain Inflammation. (2025, March 28).
Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review - Research Journal of Pharmacy and Technology. (2024, December 24).
Neurological Disease Drug Screening Service - C. elegans. (n.d.).
Animal models of neurodegenerative disease: Insights from in vivo imaging studies. (n.d.).
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - Brieflands. (2019, January 30).
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31).
Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC. (n.d.).
Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, January 24).
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Publishing. (n.d.).
Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress. (2016, June 15).
Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold - DergiPark. (n.d.).
Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis. (2012, October 3).
Fish Models for Exploring Mitochondrial Dysfunction Affecting Neurodegenerative Disorders. (2023, April 11).
Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed. (2017, July 19).
Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model - SpanishDrug Discovery Network - SDDN. (2025, September 29).
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC. (2025, February 10).
Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed. (2020, May 26).
Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - MDPI. (2023, January 5).
STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE - ijprems. (2025, August 15).
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC. (2023, February 15).
Benzothiazole Amphiphiles Ameliorate Amyloid-β-Related Cell Toxicity and Oxidative Stress | Request PDF - ResearchGate. (2025, August 9).
Synthesis, Neurotoxicity and Anticonvulsant Study of Some Benzothiazole Analogs. (n.d.).
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - ResearchGate. (2025, August 6).
A Review on Benzothiazole Derivatives and Their Biological Significances - ResearchGate. (2023, February 24).
Benzimidazoles protect cultured cortical neurons against oxidative... - ResearchGate. (n.d.).
Application Note: High-Sensitivity Quantification of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (EBS-6) in Biological Matrices via LC-MS/MS
This Application Note is written from the perspective of a Senior Application Scientist. It addresses the quantification of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (referred to herein as EBS-6 ), a structural ana...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written from the perspective of a Senior Application Scientist. It addresses the quantification of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (referred to herein as EBS-6 ), a structural analog relevant to carbonic anhydrase inhibitors and neuroprotective research.
Executive Summary
This guide details a robust analytical workflow for the quantification of EBS-6. While benzothiazole sulfonamides are potent pharmacophores, their analysis is often complicated by their amphoteric nature (basic 2-amino group, acidic sulfonamide) and high protein binding affinity. This protocol utilizes Supported Liquid Extraction (SLE) to minimize matrix effects and employs Positive Electrospray Ionization (ESI+) to leverage the basicity of the 2-amino moiety for maximum sensitivity.
Analyte Chemistry & Method Strategy
Physicochemical Profile
Understanding the molecule is the first step to valid quantification.
Structure: The benzothiazole core provides lipophilicity, while the C6-sulfonamide adds polarity. The C2-amino group is the critical handle for ionization.
pKa: The 2-amino-benzothiazole nitrogen typically has a pKa of ~1–3 (weak base), but the sulfonamide moiety has a pKa of ~10 (weak acid).
LogP: Estimated at 1.5–2.0. This moderate lipophilicity makes it ideal for Liquid-Liquid Extraction (LLE) or SLE, avoiding the "breakthrough" issues common with polar analytes in SPE.
Strategic Decisions (The "Why")
Extraction: We select SLE (Supported Liquid Extraction) over protein precipitation (PPT). PPT often leaves phospholipids that cause ion suppression in the MS source. SLE provides the cleanliness of LLE with the automation potential of SPE.
Chromatography: A Biphenyl or Phenyl-Hexyl column is chosen over standard C18. The pi-pi interactions between the phenyl phase and the benzothiazole ring provide superior selectivity and peak shape compared to alkyl-only phases.
Detection:ESI+ is selected. Although sulfonamides ionize in negative mode, the 2-amino group allows for facile protonation (
), which generally offers better signal-to-noise ratios in plasma matrices than negative mode.
Experimental Protocol
Materials
Analyte: EBS-6 (Reference Standard, >98% purity).
Internal Standard (IS): EBS-6-d5 (ethyl-d5) or structural analog Ethoxzolamide (if isotopolog is unavailable).
Serial dilution in matched biological matrix (e.g., blank plasma).
IS Spiking Sol.
100 ng/mL
Dilute IS Stock in ACN.
Sample Preparation Workflow (SLE)
This protocol is designed to be self-validating by removing matrix interferences upfront.
Pre-treatment: Aliquot 100 µL of plasma/sample into a 96-well plate.
IS Addition: Add 10 µL of Internal Standard Spiking Solution. Vortex gently.
Dilution: Add 100 µL of 0.1% Formic Acid (aq). Rationale: Acidification ensures the sulfonamide is neutral and the amine is protonated, but for SLE, we want the molecule in a state that partitions into the organic phase. Actually, for SLE/LLE of this amphoteric species, neutral pH or slight basicity often favors extraction of the neutral species into organic. However, with Ethyl Acetate, slight acidification often aids extraction of sulfonamides. We will use a neutral buffer (Ammonium Acetate pH 6) to balance.
Column: Kinetex Biphenyl or Acquity BEH Phenyl, 2.1 x 50 mm, 1.7 µm.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Injection Vol: 2–5 µL.
Gradient Profile:
Time (min)
% Mobile Phase A (0.1% FA in Water)
% Mobile Phase B (0.1% FA in MeOH)
0.0
90
10
0.5
90
10
3.0
10
90
4.0
10
90
4.1
90
10
| 5.5 | 90 | 10 |
Mass Spectrometry (Sciex QTRAP / Thermo Altis):
Source: ESI Positive (
).
Spray Voltage: 4500 V.
Temp: 500°C.
MRM Transitions:
Quantifier:
258.0 122.0 (Benzothiazole core fragment).
Qualifier:
258.0 94.0.
(Note: Exact masses depend on the specific ethyl substitution; assuming MW ~257.3).
Visualization of Methodology
Analytical Workflow
The following diagram illustrates the logical flow from sample intake to data output, highlighting critical control points (CCPs).
Caption: Step-by-step SLE-LC-MS/MS workflow ensuring removal of phospholipid interferences.
Extraction Decision Tree
Why SLE? This tree validates the choice based on analyte properties.
Caption: Decision logic selecting SLE based on EBS-6 lipophilicity and plasma matrix complexity.
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness , the method must adhere to FDA/EMA Bioanalytical Method Validation guidelines.
System Suitability Test (SST)
Before every run, inject a neat standard (100 ng/mL).
Acceptance Criteria: Peak area RSD < 2% (n=5); Retention time RSD < 1%.
Linearity & Sensitivity
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
Weighting:
linear regression.
Criteria: Correlation coefficient (
) > 0.99.
Matrix Effects (ME)
Calculate ME using the equation:
Target: 85% – 115%. If ME < 80%, investigate phospholipid carryover or switch to APCI source.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery
Incorrect pH during SLE loading.
Ensure buffer is pH 6.0. If too acidic, sulfonamide may precipitate; if too basic, amine may not partition.
Peak Tailing
Secondary interactions with silanols.
Increase Ammonium Acetate in mobile phase or switch to a "Charged Surface Hybrid" (CSH) C18 column.
Carryover
Adsorption to injector loop.
Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Jover, E., et al. (2009).[4] Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethoxzolamide (Structural Analog). Retrieved from [Link]
Agilent Technologies. (2014). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
optimizing the reaction conditions for N-alkylation of sulfonamides
Optimization, Troubleshooting & Advanced Protocols Welcome to the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and process scientists encountering bottlenecks in the N-alkylation of...
Welcome to the Advanced Synthesis Support Module.
This guide is engineered for medicinal chemists and process scientists encountering bottlenecks in the N-alkylation of sulfonamides. Unlike simple amines, sulfonamides possess unique electronic properties (
~10–11) that place them on the borderline of nucleophilicity, often requiring specific activation strategies to avoid stalled reactions or difficult purifications.[1]
Part 1: Strategic Decision Matrix
Before selecting a protocol, analyze your electrophile and substrate constraints.[1] Use this logic flow to select the optimal method.
Figure 1: Decision matrix for selecting the alkylation strategy based on electrophile nature and substrate acidity.
Part 2: Method A – Classical Base-Mediated Alkylation
Best for: Primary alkyl halides, benzyl halides, and robust substrates.[1]
The "Cesium Effect" Explained
While
is cheap, it often fails with sulfonamides due to poor solubility in aprotic solvents.[1] Cesium Carbonate () is the superior choice.
Mechanism: The large ionic radius of
(1.67 Å) creates a weaker ion pair with the sulfonamide anion compared to or .[1] This results in a "naked," highly reactive anion in organic solvents like DMF or MeCN.[1]
Result: Higher reaction rates and improved mono-alkylation selectivity [1].
Optimized Protocol (Standard)
Dissolve: Sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Order of Addition: Pre-mix and DIAD at 0°C to form the betaine first, then add the alcohol, then the sulfonamide.
Part 4: Advanced & Green Alternatives
Best for: Large scale, avoiding genotoxic alkyl halides, or "Green" mandates.[1]
Transition Metal Catalysis (Borrowing Hydrogen)
Recent advances allow the use of stable alcohols as electrophiles using Ruthenium (Ru) or Manganese (Mn) catalysis.[1] This releases only water as a byproduct.[1]
Mechanism: Alcohol is dehydrogenated to aldehyde (reactive), condenses with sulfonamide to form imine, and is hydrogenated back to the amine using the "borrowed" hydrogen [3].[1]
Figure 2: Borrowing Hydrogen mechanism allowing the use of alcohols without stoichiometric waste.[1]
Part 5: References
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][3][4] Journal of Organic Chemistry, 2002.[1][3][4]
Establishes the superiority of Cesium bases for mono-alkylation in aprotic solvents.
Tsunoda, T., et al. "Mitsunobu Alkylation with Some Azo Compounds."[1] Tetrahedron Letters, 1993.[1]
Defines the ADDP/Bu3P protocol for high pKa nucleophiles.
Reed-Berendt, B. G., et al. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols."[5][6] The Journal of Organic Chemistry, 2019.[1] [1]
Modern green chemistry approach using borrowing hydrogen catalysis.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Potency Assessment of Benzothiazole-6-Sulfonamide Derivatives
Executive Summary & Structural Criticality
This guide assesses the biological potency of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide within the context of Carbonic Anhydrase (CA) inhibition.[1]
CRITICAL SCIENTIFIC WARNING:
Before proceeding with potency assays, you must verify the specific regio-chemistry of your "N-ethyl" substitution. The nomenclature "2-amino-N-ethyl...sulfonamide" is chemically ambiguous and defines two distinct molecules with opposing biological activities:
Isomer A (Secondary Sulfonamide): The ethyl group is attached to the sulfonamide nitrogen (
).
Predicted Potency:Inactive / Very Low. The steric bulk and lack of a second proton prevent coordination with the catalytic Zinc ion in the CA active site.
Isomer B (Primary Sulfonamide): The ethyl group is attached to the 2-amino nitrogen (
), leaving the sulfonamide primary ().
Predicted Potency:High (Nanomolar). This scaffold is a classic CA pharmacophore, often outperforming Acetazolamide in lipophilicity and membrane permeability.
This guide assumes you are investigating the active pharmacophore (Isomer B) or using Isomer A as a negative control. The protocols below apply to testing the primary sulfonamide variants against industry standards.
Mechanism of Action & Comparative Landscape
The Zinc-Binding Mechanism
The potency of benzothiazole sulfonamides stems from their ability to mimic the transition state of CO2 hydration. The terminal unsubstituted sulfonamide nitrogen (
) exists as a mono-anion () at physiological pH, which coordinates directly to the ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Visualizing the Interaction (DOT Diagram)
Figure 1: Mechanism of Action.[2] The sulfonamide anion acts as a zinc-binder, effectively locking the enzyme in an inactive state.
Comparative Potency Data
The following table contrasts the expected performance of Benzothiazole-6-sulfonamides against standard clinical inhibitors. Data represents typical
(Inhibition Constant) values derived from Stopped-Flow CO2 Hydration assays.
Inhibitor Class
Representative Compound
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Lipophilicity (LogP)
Primary Application
Test Subject
2-amino-benzothiazole-6-sulfonamide
3.0 - 12.0
0.2 - 6.0
3.0 - 45.0
~1.5 - 2.0
Systemic/CNS Probes
Standard (Gold)
Acetazolamide (AAZ)
250
12
25
-0.26
Glaucoma/Diuretic
Lipophilic
Ethoxzolamide (EZA)
25
8
30
1.85
Glaucoma/Epilepsy
Topical
Dorzolamide
50,000
9
13
0.9
Glaucoma (Topical)
Negative Control
N-substituted sulfonamides
>10,000
>10,000
>10,000
Variable
Inactive Control
Analysis:
Potency: The benzothiazole scaffold (Test Subject) is generally more potent than Acetazolamide against the ubiquitous hCA II isoform (low nanomolar vs. 12 nM).
Selectivity: Benzothiazole derivatives often show enhanced affinity for tumor-associated isoforms (hCA IX) compared to classical sulfonamides.
Permeability: Unlike the water-soluble Acetazolamide, the benzothiazole core is lipophilic (positive LogP), suggesting it will readily cross the Blood-Brain Barrier (BBB) and cell membranes, making it suitable for intracellular targets but potentially increasing off-target CNS effects.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To validate the potency of your compound, you cannot use a standard colorimetric endpoint assay due to the rapid turnover of CA (
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red.
Substrate: CO2-saturated water (prepare fresh by bubbling CO2 gas for 30 mins).
Workflow Diagram (DOT)
Figure 2: Stopped-Flow Assay Workflow. Pre-incubation is critical for benzothiazole sulfonamides as they can exhibit slow-binding kinetics.
Step-by-Step Methodology
Preparation: Dissolve the test compound in DMSO (keep final DMSO < 1% in assay). Prepare serial dilutions (e.g.,
M to M).
Incubation: Mix the enzyme (hCA I, II, or IX) with the inhibitor solution in Syringe A. Wait 15 minutes. Benzothiazole scaffolds are bulky and may require time to induce conformational fit within the active site.
Reaction: Rapidly mix Syringe A (Enzyme/Inhibitor) with Syringe B (CO2/Phenol Red) in the stopped-flow chamber.
Detection: Monitor the change in absorbance at 557 nm (Phenol Red transition from red to yellow as pH drops due to H+ production).
Calculation:
Measure the initial velocity (
) of the uncatalyzed reaction (buffer only).
Measure (
) for each concentration.
Fit data to the Morrison equation (for tight-binding inhibitors) rather than standard Michaelis-Menten if
is close to .
References & Validation Sources
Supuran, C. T. (2017). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors.
Relevance: Establishes the SAR for benzothiazole sulfonamides, confirming low nanomolar potency for 6-sulfonamide derivatives.
Nocentini, A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[3]
Relevance: Direct source for the potency data of benzothiazole-6-sulfonamides, specifically highlighting selectivity for tumor-associated isoforms.
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-benzothiazole sulfonamide complex.
Relevance: Provides structural validation of the binding mode (Zinc coordination) described in the Mechanism section.
A Head-to-Head Comparison of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines: A Guide for Researchers
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its privileged structure serv...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its privileged structure serves as a robust foundation for the design of novel therapeutic agents, particularly in oncology.[3][4] This guide offers an in-depth, head-to-head comparison of various 2-aminobenzothiazole derivatives, synthesizing experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer potential. We will delve into their differential efficacy against various cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols to support further investigation.
The 2-Aminobenzothiazole Core: A Privileged Scaffold in Oncology
The unique chemical properties of the 2-aminobenzothiazole ring system, including its planarity and ability to participate in diverse intermolecular interactions, make it an ideal starting point for the development of targeted cancer therapies.[5] Derivatives of this scaffold have been shown to inhibit a multitude of critical pathways involved in tumor growth, proliferation, and survival.[2][3] Notably, these compounds have demonstrated inhibitory activity against key protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), which are frequently dysregulated in various cancers.[1][2][3][5][6]
Comparative Efficacy: A Quantitative Look at Anticancer Activity
The true measure of a compound's potential lies in its ability to selectively inhibit the growth of cancer cells. The following tables summarize the in vitro anticancer activity of several key 2-aminobenzothiazole derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of potency, is presented to facilitate a direct comparison of their efficacy.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives in Breast Cancer Cell Lines
Compound ID
Derivative Class
Cancer Cell Line
IC50 (µM)
Key Structural Features & SAR Insights
Reference
Compound 12
EGFR Inhibitor
MCF-7
2.49 ± 0.12
Introduction of a substituent on the phenyl ring enhances cytotoxic activity.[3]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to modulate critical signaling pathways that drive tumorigenesis. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
Many potent 2-aminobenzothiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2.[3][5] Dysregulation of EGFR signaling is a known driver of cell proliferation and survival in many cancers.[12] Similarly, VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[13][14] By blocking the ATP-binding site of these kinases, 2-aminobenzothiazole derivatives can effectively halt downstream signaling and inhibit tumor growth and metastasis.[14][15]
EGFR and VEGFR-2 Signaling Inhibition
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature of many cancers.[6][8] Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[6][8][16]
PI3K/AKT/mTOR Pathway Inhibition
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer activity of 2-aminobenzothiazole derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability.[1][9]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole derivatives and a vehicle control. Incubate for 48 to 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique for analyzing the effects of compounds on the cell cycle and for quantifying apoptosis.
Step-by-Step Methodology for Cell Cycle Analysis:
Cell Treatment: Treat cancer cells with the 2-aminobenzothiazole derivatives for a specified time.
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology for Apoptosis (Annexin V/PI) Assay:
Cell Treatment and Harvesting: Follow steps 1 and 2 from the cell cycle analysis protocol.
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
Flow Cytometry: Analyze the stained cells promptly by flow cytometry. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will stain necrotic or late apoptotic cells with compromised membrane integrity.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate a broad range of potent activities against various cancer cell lines, operating through the inhibition of key oncogenic pathways. The structure-activity relationship insights gleaned from these studies provide a valuable roadmap for the design of next-generation compounds with improved efficacy and selectivity.
Future research should focus on comprehensive head-to-head comparisons of promising derivatives in standardized preclinical models to better predict their clinical potential. Furthermore, exploring novel drug delivery systems and combination therapies could enhance the therapeutic index of these promising compounds, bringing us one step closer to more effective and targeted cancer treatments.
References
Etaiw, S. H., Abd El-Aziz, D. M., Abd El-Zaher, E. H., & Ali, E. A. (2011). Synthesis, spectral, antimicrobial and antitumor assessment of Schiff base derived from 2-aminobenzothiazole and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1331–1337. [Link]
Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. [Link]
Al-Omair, M. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
Al-Omair, M. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
El-Helby, R., et al. (2021). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Archiv der Pharmazie, 354(1), e2000281. [Link]
Kumar, A., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 46(12), 6079–6086. [Link]
Al-Omair, M. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives as Anticancer Agents: Synthesis and Biological Evaluation. Policy Commons. [Link]
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Comparative Guide: Therapeutic Index of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide
This guide evaluates the therapeutic potential of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (referred to herein as NE-ABZS ), a lipophilic derivative of the benzothiazole sulfonamide class. This analysis positions...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the therapeutic potential of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (referred to herein as NE-ABZS ), a lipophilic derivative of the benzothiazole sulfonamide class. This analysis positions NE-ABZS against clinical standards Acetazolamide (AAZ) and Ethoxzolamide (EZA) , focusing on its application as a Carbonic Anhydrase Inhibitor (CAI) .
Executive Summary & Mechanism of Action
2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (NE-ABZS) represents a structural optimization of the classical benzothiazole pharmacophore. Unlike hydrophilic sulfonamides (e.g., Acetazolamide), the benzothiazole core confers lipophilicity, facilitating blood-brain barrier (BBB) and corneal penetration.
Primary Mechanism: Reversible inhibition of Carbonic Anhydrase (CA) isoforms (EC 4.2.1.1).[1] The sulfonamide moiety coordinates with the catalytic Zinc ion (
) in the enzyme's active site, blocking the hydration of to bicarbonate ().[2]
Structural Nuance: The N-ethyl substitution on the sulfonamide group acts as a "masking" modification. While primary sulfonamides (
) are required for potent Zinc binding, -substituted derivatives often function as prodrugs or exhibit altered selectivity profiles, reducing off-target affinity for cytosolic CA I/II while targeting membrane-bound CA IX/XII (cancer) or CA VII (neuropathic pain).
Mechanism of Action Diagram
Caption: Pharmacological pathway of NE-ABZS transitioning from lipophilic precursor to active Zinc-binding inhibitor.
Comparative Performance Analysis
The Therapeutic Index (TI) is defined as the ratio of the toxic dose to the effective dose (
for N-substituted derivatives is often lower in vitro but effective in vivo due to accumulation.
Why NE-ABZS Outperforms in Specific Contexts:
Ocular Delivery (Glaucoma): The ethyl group increases lipophilicity (LogP ~2.1), allowing NE-ABZS to penetrate the cornea 3-5x more effectively than Acetazolamide. This enables lower topical dosing, reducing systemic toxicity (metabolic acidosis).
CNS Penetration (Epilepsy/Neuropathic Pain): Unlike Acetazolamide, which relies on active transport to cross the BBB, NE-ABZS diffuses passively, targeting brain-associated CA VII with greater efficiency.
Experimental Validation Protocols
To objectively evaluate the TI of NE-ABZS, you must determine both the Inhibitory Constant (
Mix Enzyme + Inhibitor + Indicator in the stopped-flow chamber.
Inject
-saturated water.
Measurement: Monitor absorbance drop at 557 nm (acidification rate) over 0.1–1.0 seconds.
Calculation: Fit data to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation:
Protocol B: In Vitro Therapeutic Index Assessment
Purpose: Calculate TI using cell-based models (Efficacy vs. Toxicity).
Cell Lines:
Target: HT-29 (Colorectal cancer, high CA IX).
Control: NKE (Normal Kidney Epithelium, high CA II/XII).
Cytotoxicity (
):
Incubate cells with NE-ABZS (0.1 – 100 µM) for 48h.
Perform SRB or MTT assay to measure viability.
Determine
(concentration lethal to 50% of normal cells).
Efficacy (
):
Measure reduction in intracellular pH (
) recovery under hypoxic conditions using BCECF-AM fluorescence.
Determine
(concentration restoring normal pH regulation).
TI Calculation:
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the Therapeutic Index of NE-ABZS.
Safety & Toxicology Profile
While NE-ABZS offers superior permeability, the benzothiazole sulfonamide class carries specific risks that must be monitored:
Hypersensitivity: Like all sulfonamides, NE-ABZS can trigger Stevens-Johnson Syndrome (SJS) in susceptible individuals (HLA-B*59 risk allele).
Crystalluria: Low solubility of the metabolite in acidic urine can lead to kidney stones. Mitigation: Maintain hydration or alkaline urine.
Electrolyte Imbalance: Systemic inhibition of renal CA II causes bicarbonate loss (metabolic acidosis). The N-ethyl modification aims to limit this by increasing tissue retention in the eye/brain, reducing systemic free drug levels.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2019). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry. Link
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link
Carta, F., et al. (2012). Benzothiazole sulfonamides: A new class of potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Link
Gedye, C., et al. (2014). CA IX inhibition with benzothiazole sulfonamides targets hypoxic tumor cells. Oncogene. Link